molecular formula C14H20N2O B1183447 1-Methyl-4-(2-phenylpropanoyl)piperazine

1-Methyl-4-(2-phenylpropanoyl)piperazine

Cat. No.: B1183447
M. Wt: 232.327
InChI Key: BUMKVLHSYMXXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(2-phenylpropanoyl)piperazine is a piperazine derivative characterized by a methyl group at the 1-position and a 2-phenylpropanoyl moiety at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities, making this compound a candidate for diverse applications .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.327

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C14H20N2O/c1-12(13-6-4-3-5-7-13)14(17)16-10-8-15(2)9-11-16/h3-7,12H,8-11H2,1-2H3

InChI Key

BUMKVLHSYMXXSP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Piperazine Derivatives

Selenium-Containing Derivatives
  • 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine (RSe-1) and 1-Methyl-4-(4-(phenylselanyl)butyl)piperazine (RSe-2)
    • Synthesis : Alkylation of methyl piperazine with bromo-chloroalkanes, followed by Se-alkylation under nitrogen ().
    • Key Properties : Enhanced radical scavenging activity, modulating •BMPO-OH/OOH ratios in DNA cleavage studies .
Aryl-Substituted Derivatives
  • 1-Methyl-4-(4-nitrophenyl)piperazine Synthesis: Coupling of 1-iodo-4-nitrobenzene with methylpiperazine (). Applications: Intermediate for nitro-reduction to 4-aminophenyl derivatives ().
  • 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine Role in FLT3 Inhibitors: Combined with aminoisoquinoline moieties in ponatinib analogs for synergistic FLT3 inhibition ().
Bioactive Derivatives with Heterocyclic Moieties
  • 1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d)
    • Synthesis : Sulfonylation of piperazine with thiadiazol-sulfonyl chlorides ().
    • Activity : Potent antifungal activity against Fusarium oxysporum (75% inhibition at 50 µg/mL) .
Antifilarial and Antidiabetic Derivatives
  • N-Oxide of 1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperazine
    • Activity : Inactive against L. carinii microfilariae, highlighting the importance of tertiary amine basicity ().
  • 1-Methyl-4-(2',4'-dichlorobenzyl)-2-imidazolinylpiperazine (PMS 812) Application: Antidiabetic agent enhancing insulin secretion via non-adrenergic mechanisms ().

Structure-Activity Relationships (SAR)

  • Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance stability and receptor binding (e.g., FLT3 inhibition in ). Selenium Incorporation: Improves radical modulation but may reduce solubility without salt formation (). Bulkier Groups (e.g., benzyl, thiadiazole): Increase selectivity for targets like dopamine transporters or antifungal enzymes ().
  • Synergistic Moieties: The 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine group requires complementary structural elements (e.g., aminoisoquinoline) for FLT3 inhibition, emphasizing multi-component pharmacophore design ().

Physicochemical and Pharmacokinetic Properties

Compound Water Solubility LogP Key Applications References
1-Methyl-4-(4-nitrophenyl)piperazine Low (improved as HCl salt) 2.1 Intermediate for aminophenyl derivatives
RSe-1/RSe-2 Moderate (as HCl salts) 3.5–4.0 Antioxidant/radical studies
PMS 812 (antidiabetic) High (ionizable N) 1.8 Type II diabetes treatment
4d (thiadiazole-sulfonyl) Low 3.9 Antifungal agents

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